Tirabrutinib

説明

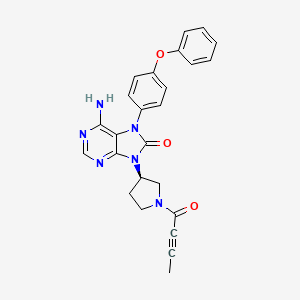

Structure

3D Structure

特性

IUPAC Name |

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJLPXCPMNSRAM-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351636-18-4 | |

| Record name | Tirabrutinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351636184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tirabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tirabrutinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXG44NDL2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirabrutinib (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and Waldenström's macroglobulinemia.[1][3] This technical guide provides an in-depth overview of this compound's chemical properties, a detailed synthesis pathway, and its mechanism of action, including its effects on downstream signaling pathways. The information is intended to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]

| Property | Value |

| Molecular Formula | C25H22N6O3 |

| Molecular Weight | 454.49 g/mol |

| CAS Number | 1351636-18-4 |

| Appearance | Solid powder |

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with 4-phenoxyaniline. The overall pathway involves the construction of the purinone core, followed by the introduction of the chiral pyrrolidine moiety and the but-2-ynoyl group.

A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is reacted with a chloromalonate in the presence of a phase transfer catalyst to form an aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1] Subsequent substitution, deprotection, and cyclization steps lead to the formation of the purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-ynoyl group via an amidation reaction to yield this compound, which is then converted to its hydrochloride salt.[1]

Figure 1: this compound Synthesis Workflow.

Biological Activity and Selectivity

This compound is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine residue Cys481 in the active site of BTK.[1]

Kinase Inhibition Profile

The inhibitory activity of this compound has been evaluated against a panel of kinases, demonstrating high selectivity for BTK.

| Kinase | IC50 (nM) | Selectivity vs. BTK |

| BTK | 2.2 | 1 |

| TEC | - | >1 |

| BMX | - | >1 |

| ITK | - | >200 |

| JAK3 | - | >200 |

| LCK | - | >200 |

| FYN | - | >700 |

| LYN | - | >700 |

| EGFR | - | >3597 |

| ERBB2 | - | >3097 |

| ERBB4 | - | 64 |

| CSK | - | 162 |

Data compiled from multiple sources.[4][5]

Cellular Activity

In cellular assays, this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines.

| Cell Line | IC50 (nM) |

| TMD8 (ABC-DLBCL) | 3.59 |

| U-2932 (ABC-DLBCL) | 27.6 |

| OCI-Ly10 (ABC-DLBCL) | ~3000 |

| HBL1 (ABC-DLBCL) | ~3000 |

| Pfeiffer (GCB-DLBCL) | ~3000 |

| REC1 (MCL) | 33 |

Data from a study on hematopoietic cell lines.[6]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[1] By irreversibly binding to BTK, this compound blocks the downstream signaling cascade, leading to the downregulation of pathways including those mediated by AKT, ERK, and NF-κB.[4][5] This ultimately results in the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1]

References

- 1. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

Tirabrutinib in Preclinical Models: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib (ONO/GS-4059) is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides an in-depth summary of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data from various in vitro and in vivo models. The information herein is intended to offer a comprehensive resource for researchers and professionals involved in the development of targeted cancer therapies.

Pharmacodynamics: Target Engagement and Cellular Effects

This compound demonstrates potent and selective inhibition of BTK, leading to the downstream modulation of signaling pathways that are crucial for B-cell proliferation and survival.

In Vitro Potency and Selectivity

This compound exhibits high potency against BTK and a favorable selectivity profile, minimizing off-target effects.

| Parameter | Cell Line/System | Value |

| IC₅₀ (BTK Autophosphorylation) | TMD8 Cells | 23.9 nM[1] |

| U-2932 Cells | 12.0 nM[1] | |

| IC₅₀ (Cell Growth Inhibition) | TMD8 Cells | 3.59 nM[1] |

| U-2932 Cells | 27.6 nM[1] | |

| EC₅₀ (BTK Occupancy) | Ramos B Cells | 72 nM |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration

Signaling Pathway Modulation

This compound effectively inhibits the BTK signaling cascade, which plays a central role in B-cell activation and proliferation. Upon binding to BTK, this compound prevents its phosphorylation and activation, subsequently blocking downstream signaling through key pathways including Phospholipase C gamma 2 (PLCγ2), Protein Kinase B (AKT), and Nuclear Factor-kappa B (NF-κB).

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While comprehensive, publicly available preclinical pharmacokinetic data for this compound is limited, some key findings have been reported.

Rat Pharmacokinetic Parameters

A study in Sprague-Dawley rats provided insights into the pharmacokinetic profile of this compound.

| Parameter | Value |

| Tₘₐₓ (Time to Maximum Concentration) | 2 hours |

| AUC₀→∞ (Area Under the Curve) | Increased by 139.3% with voriconazole |

| Increased by 83.9% with fluconazole |

Data from a drug-drug interaction study. Absolute values for a single administration were not provided.

In Vivo Efficacy in Preclinical Models

The anti-tumor activity of this compound has been evaluated in xenograft models of B-cell malignancies.

TMD8 Xenograft Model in Mice

In a subcutaneous xenograft model using the TMD8 human diffuse large B-cell lymphoma (DLBCL) cell line, this compound demonstrated a dose-dependent anti-tumor effect.

| Dose (Oral, Twice Daily) | Outcome |

| 1 mg/kg | Moderate tumor growth inhibition |

| 3 mg/kg | Significant tumor growth inhibition |

| 10 mg/kg | Pronounced tumor growth inhibition |

This anti-tumor activity correlated with a dose-dependent reduction in BTK phosphorylation within the tumor tissue.

Experimental Protocols

TMD8 Subcutaneous Xenograft Model

-

Cell Culture: TMD8 cells are cultured in appropriate media and conditions to ensure logarithmic growth.

-

Animal Model: Severe combined immunodeficient (SCID) mice are typically used.

-

Implantation: A suspension of TMD8 cells (e.g., 1 x 10⁸ cells/mL) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally, typically twice daily, at various dose levels. The vehicle control group receives the formulation without the active drug.

-

Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition, assessed by comparing tumor volumes in the treated groups to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points after the final dose to assess target engagement, such as the level of BTK phosphorylation, by methods like western blotting or immunohistochemistry.

BTK Occupancy Assay (TR-FRET Based)

This assay measures the binding of this compound to BTK in a cellular context.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the amount of BTK that is not bound by this compound (free BTK).

-

Reagents:

-

A terbium-conjugated anti-BTK antibody (donor).

-

A fluorescently labeled small molecule probe that binds to the same site as this compound (acceptor).

-

Cell lysates from preclinical models or patient samples.

-

-

Procedure:

-

Cells are treated with varying concentrations of this compound.

-

Cells are lysed to release cellular proteins, including BTK.

-

The lysate is incubated with the donor antibody and acceptor probe.

-

-

Detection:

-

If BTK is unoccupied by this compound, the probe binds, bringing the donor and acceptor into proximity and generating a FRET signal.

-

If BTK is occupied by this compound, the probe cannot bind, and the FRET signal is reduced.

-

-

Quantification: The percentage of BTK occupancy is calculated by comparing the FRET signal in treated samples to that in untreated (vehicle) samples.

Conclusion

The preclinical data for this compound highlight its potent and selective inhibition of BTK, leading to the disruption of key B-cell signaling pathways. In vivo studies have demonstrated a clear dose-dependent anti-tumor effect in a xenograft model of DLBCL. While comprehensive preclinical pharmacokinetic data across multiple species remains to be fully published, the available information suggests a profile that supports further clinical development. The methodologies described provide a framework for the continued investigation of this compound and other BTK inhibitors in preclinical settings, which is crucial for optimizing dosing strategies and understanding the PK/PD relationships that drive clinical efficacy.

References

Tirabrutinib's Target Selectivity Profile: A Deep Dive for Researchers

An In-depth Technical Guide on the Kinase Selectivity of the Bruton's Tyrosine Kinase Inhibitor, Tirabrutinib (ONO-4059)

This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound (also known as ONO-4059), a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK). For researchers, scientists, and drug development professionals, understanding the precise target engagement and off-target activities of a kinase inhibitor is paramount for elucidating its mechanism of action, predicting potential toxicities, and designing rational combination therapies. This document consolidates key quantitative data, details the experimental methodologies used to determine selectivity, and visualizes the relevant signaling pathway.

Introduction: The Significance of Kinase Selectivity for this compound

This compound is a potent and highly selective BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] Aberrant BCR signaling is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[5]

The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of targeting this pathway. However, its broader kinase inhibition profile, leading to off-target effects on kinases such as EGFR and TEC, has been associated with adverse events like rash and bleeding.[6] Second-generation inhibitors like this compound were developed to offer enhanced selectivity, with the aim of improving the safety profile while maintaining or improving efficacy.[7] This guide delves into the data that defines this compound's high selectivity.

Data Presentation: Quantitative Analysis of this compound's Kinase Inhibition

The selectivity of this compound has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative findings, providing a clear comparison of its potency against its intended target, BTK, and a wide range of other kinases.

Table 1: In Vitro IC50 Values of this compound Against a Panel of Selected Kinases

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below showcases this compound's high potency against BTK and its significantly lower activity against other kinases, including those from the TEC family and other kinases known to be off-targets for less selective BTK inhibitors.

| Kinase | IC50 (nM) | Selectivity Ratio (IC50 Kinase / IC50 BTK) | Reference |

| BTK | 2.88 | 1 | [8] |

| TEC | 48 | 16.7 | [2] |

| BMX | 16 | 5.6 | [8] |

| ITK | >20,000 | >6,944 | [2] |

| EGFR | >10,000 | >3,472 | [8] |

| ERBB2 | >10,000 | >3,472 | [8] |

| JAK3 | >10,000 | >3,472 | [8] |

| LCK | >10,000 | >3,472 | [8] |

| FYN | >10,000 | >3,472 | [8] |

| LYN | >10,000 | >3,472 | [8] |

| BLK | 215 | 74.7 | [8] |

| CSK | 466 | 161.8 | [8] |

| ERBB4 | 185 | 64.2 | [8] |

Table 2: Kinome Scan Profiling of this compound

A broad kinase panel screening provides a comprehensive overview of a compound's selectivity across the human kinome. In a comprehensive evaluation against 442 kinases, this compound demonstrated remarkable selectivity. At a concentration of 300 nM, only a handful of kinases were significantly inhibited.[8][9]

| Kinase | Percent Inhibition at 300 nM |

| BTK | 97% |

| TEC | 92.2% |

| BMX | 89% |

| HUNK | 89% |

| RIPK2 | 67% |

Data sourced from a comprehensive kinase-binding inhibitory activity assay.[8][9]

Table 3: Comparative Selectivity of BTK Inhibitors

A comparison with the first-generation inhibitor, ibrutinib, highlights the enhanced selectivity of this compound.

| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Fold Selectivity (this compound vs. Ibrutinib) |

| BTK | 2.88 | 1.74 | 0.6x (comparable potency) |

| EGFR | >10,000 | 7.78 | >1285x more selective |

| ITK | >10,000 | 10.1 | >990x more selective |

| TEC | 48 | 78 | 1.6x more selective |

| BMX | 16 | 2.0 | 8x less potent |

Data compiled from[8].

Experimental Protocols: Methodologies for Kinase Selectivity Profiling

The quantitative data presented above was generated using a variety of robust and well-established experimental platforms. Below are detailed descriptions of the principles and representative protocols for these key assays.

KINOMEscan™ Profiling

Principle: The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of DNA-tagged kinases. An immobilized, active-site directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of kinase detected indicates a stronger interaction with the test compound. This method is independent of ATP and measures the true thermodynamic binding affinity.

Representative Experimental Workflow:

-

Preparation of Reagents: The test compound (e.g., this compound) is prepared in an appropriate solvent, typically DMSO.

-

Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand beads.

-

Binding Reaction: The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 300 nM) in the presence of the immobilized ligand beads. A control reaction with DMSO instead of the test compound is run in parallel.

-

Washing: Unbound components are washed away, leaving the ligand-bound kinase on the beads.

-

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

-

Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Z'-LYTE™ Kinase Assay

Principle: The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a peptide substrate. The peptide substrate is labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein). In the absence of phosphorylation, a development reagent containing a protease cleaves the peptide, separating the fluorophores and disrupting FRET. When the kinase phosphorylates the substrate, the peptide becomes resistant to cleavage, and FRET is maintained. The ratio of donor to acceptor emission provides a quantitative measure of kinase inhibition.

Representative Experimental Protocol (for BTK):

-

Reagent Preparation:

-

Prepare a 2X solution of the BTK enzyme in kinase buffer.

-

Prepare a 2X solution of the Tyr1 peptide substrate and ATP in kinase buffer. The ATP concentration is typically at or near the Km for the specific kinase.

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to a 4X final concentration.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 4X this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X BTK enzyme solution to the wells.

-

Initiate the reaction by adding 2.5 µL of the 2X peptide/ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Development Reaction:

-

Add 5 µL of the Development Reagent solution to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

-

-

Data Analysis:

-

Calculate the emission ratio (445 nm / 520 nm).

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

LanthaScreen™ Eu Kinase Binding Assay

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved FRET (TR-FRET) assay. It measures the binding of a fluorescently labeled, ATP-competitive tracer to a kinase. The kinase is labeled with a Europium (Eu) chelate-labeled antibody, which serves as the FRET donor. The tracer, labeled with an Alexa Fluor™ 647 dye, acts as the acceptor. When the tracer binds to the kinase, the donor and acceptor are brought into proximity, resulting in a high TR-FRET signal. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the TR-FRET signal.

Representative Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.

-

Prepare a 4X solution of the kinase tracer in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute to a 4X final concentration in kinase buffer.

-

-

Binding Assay:

-

Add 5 µL of the 4X this compound solution to the wells of a 384-well plate.

-

Add 5 µL of the 2X kinase/antibody mixture.

-

Add 5 µL of the 4X tracer solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm / 615 nm).

-

Plot the ratio against the inhibitor concentration and determine the IC50 value.

-

Mobility Shift Assay (MSA)

Principle: A Mobility Shift Assay for kinase activity measures the conversion of a peptide substrate to its phosphorylated product. The substrate and product are designed to have different net charges, allowing them to be separated by electrophoresis in a microfluidic device. The substrate is fluorescently labeled, and the amounts of both the unphosphorylated and phosphorylated peptide can be quantified by their fluorescence intensity. The percentage of substrate conversion is then used to determine the kinase activity and the inhibitory effect of a compound.

Representative Experimental Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, ATP, and the test compound (this compound) in a reaction buffer.

-

Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes).

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a stop solution, which typically contains EDTA to chelate the Mg2+ ions required for kinase activity.

-

-

Electrophoretic Separation:

-

Load the reaction mixture onto a microfluidic chip (e.g., Caliper LabChip).

-

Apply a voltage to separate the substrate and product peptides based on their charge-to-mass ratio.

-

-

Detection and Analysis:

-

Detect the fluorescent signals of the separated substrate and product peaks.

-

Calculate the percentage of substrate conversion.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualization: this compound's Role in the BCR Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the B-cell receptor (BCR) signaling cascade and highlights the pivotal role of BTK, which is the direct target of this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Conclusion and Implications

The extensive in vitro data clearly demonstrates that this compound is a highly selective inhibitor of Bruton's tyrosine kinase. Its potency against BTK is in the low nanomolar range, while its activity against a wide array of other kinases, including those implicated in the off-target effects of first-generation inhibitors, is significantly lower.[8] The kinome scan results further underscore this high degree of selectivity, with only a few other kinases showing significant binding at a concentration over 100 times its BTK IC50.[8][9]

For researchers, this high selectivity makes this compound an excellent tool for probing the specific roles of BTK in B-cell biology and pathology, with a reduced likelihood of confounding results from off-target effects. For drug development professionals, the selectivity profile of this compound suggests a potentially improved safety profile in the clinic, which has been a key objective in the development of second-generation BTK inhibitors.[6] The detailed experimental protocols provided in this guide offer a foundation for the design of further studies to explore the nuances of this compound's interactions and its therapeutic potential. The continued investigation of such highly selective agents is crucial for advancing the field of targeted cancer therapy.

References

- 1. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of this compound (ONO‐4059/GS‐4059) in patients with relapsed or refractory B‐cell malignancies in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Binding of Tirabrutinib to Bruton's Tyrosine Kinase Cys-481: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirabrutinib (GS-4059/ONO-4059) is a second-generation, potent, and selective oral inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated clinical efficacy in the treatment of various B-cell malignancies.[1][2] This technical guide provides an in-depth analysis of the molecular interactions between this compound and BTK, with a specific focus on its covalent binding to the Cys-481 residue. This document will detail the binding kinetics, experimental protocols for characterization, and the broader context of the BTK signaling pathway.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3][4] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of BTK activity is implicated in the pathophysiology of numerous B-cell malignancies, making it a prime therapeutic target.[4] BTK is also involved in other signaling pathways, including those of chemokine receptors, Fc receptors, and Toll-like receptors.[5][6]

This compound: A Covalent BTK Inhibitor

This compound is classified as a second-generation, irreversible BTK inhibitor.[2][7] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys-481) located within the ATP-binding site of the BTK kinase domain.[3][4] This irreversible binding effectively and permanently inactivates the kinase, thereby blocking downstream signaling.[3]

Quantitative Analysis of this compound-BTK Binding

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BTK | Z'-Lyte Kinase Assay | 6.8 | [2][8] |

| BTK | Mobility Shift Assay | 3.59 (TMD8 cells) | [9][10] |

| BTK | Mobility Shift Assay | 27.6 (U-2932 cells) | [9][10] |

| TEC | Kinase Assay | 48 | [2] |

| ITK | Kinase Assay | >20,000 | [2] |

Table 2: Kinase Inactivation Efficiency of this compound

| Target | kinact/Ki (M-1s-1) | Reference |

| BTK | 2.4 ± 0.6 × 104 | [1][11] |

Table 3: Cellular Activity of this compound

| Cell Line | Parameter | IC50 (nM) | Reference |

| TMD8 | Growth Inhibition | 3.59 | [9][10] |

| U-2932 | Growth Inhibition | 27.6 | [9][10] |

| TMD8 | BTK Autophosphorylation (Tyr-223) | 23.9 | [9][10] |

| U-2932 | BTK Autophosphorylation (Tyr-223) | 12.0 | [9][10] |

Experimental Protocols

Confirmation of Covalent Binding via Mass Spectrometry

Objective: To confirm the covalent adduction of this compound to BTK and identify the specific binding site.

Methodology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is employed.[1][11]

-

Incubation: Recombinant BTK protein is incubated with this compound. Control samples include BTK alone, BTK with a known reversible inhibitor (e.g., staurosporine), and BTK with another covalent inhibitor (e.g., ibrutinib).[2][11]

-

Sample Preparation: Following incubation, the protein samples are denatured, reduced, alkylated, and then subjected to enzymatic digestion (e.g., with trypsin and/or GluC) to generate smaller peptides.[11]

-

LC-MS/MS Analysis: The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.

-

Data Analysis: The mass spectra are analyzed to detect a mass shift in the peptide containing Cys-481, corresponding to the molecular weight of this compound.[11] MS/MS fragmentation of this modified peptide confirms the precise location of the covalent bond at Cys-481.[11]

Determination of Inhibitory Potency (IC50) using Kinase Assays

Objective: To quantify the concentration of this compound required to inhibit 50% of BTK enzymatic activity.

Methodology: A common method is the Z'-LYTE™ Kinase Assay, a fluorescence-based assay.[10]

-

Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the BTK enzyme, a synthetic peptide substrate, and ATP.

-

Inhibitor Addition: A range of this compound concentrations is added to the wells.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period. BTK phosphorylates the peptide substrate.

-

Detection: A development reagent is added, which contains a protease that selectively cleaves the non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).

-

Data Analysis: The fluorescence signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Measurement of Inactivation Kinetics (kinact/Ki)

Objective: To determine the efficiency of irreversible inhibition, which accounts for both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

Methodology: This involves a time-dependent inhibition assay.[1]

-

Assay Setup: Similar to the IC50 determination, the assay contains BTK, substrate, and ATP.

-

Time-Course Measurement: The enzymatic reaction is monitored over time in the presence of various concentrations of this compound.

-

Data Analysis: The rate of product formation will decrease over time as more enzyme is irreversibly inactivated.[12] The observed rate constants of inactivation (kobs) are determined at each inhibitor concentration. A plot of kobs versus inhibitor concentration allows for the determination of kinact and Ki. The ratio kinact/Ki represents the inactivation efficiency.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of downstream signal propagation.

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).

Covalent Binding Mechanism of this compound

This diagram outlines the two-step process of this compound's irreversible inhibition of BTK.

Caption: Two-step mechanism of irreversible covalent inhibition of BTK by this compound.

Experimental Workflow for BTK Inhibitor Characterization

The logical flow for characterizing a novel BTK inhibitor like this compound is depicted below.

Caption: General experimental workflow for characterizing covalent BTK inhibitors.

Structural Insights

The co-crystal structure of this compound in complex with the BTK kinase domain provides atomic-level detail of the binding interaction.[13][14][15][16] These structures confirm that this compound occupies the ATP-binding pocket and that its electrophilic warhead is positioned appropriately to form a covalent bond with the thiol group of Cys-481.[17] This structural information is invaluable for understanding the basis of this compound's potency and selectivity and for the rational design of future BTK inhibitors.

Conclusion

This compound is a highly selective and potent irreversible inhibitor of BTK. Its mechanism of action, centered on the covalent modification of Cys-481, has been extensively validated through biochemical, cellular, and structural studies. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for professionals in the field of drug discovery and development. Understanding the precise molecular interactions of this compound with its target is fundamental to appreciating its clinical efficacy and provides a strong foundation for the development of next-generation kinase inhibitors.

References

- 1. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and this compound (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

Tirabrutinib's effect on B-cell receptor (BCR) signaling pathways

An In-depth Technical Guide to Tirabrutinib's Effect on B-cell Receptor (BCR) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-cells.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), this pathway is aberrantly activated, driving cancer cell growth and survival.[2][3] A critical component of this cascade is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that acts as a central signaling hub.[3]

This compound (ONO-4059/GS-4059) is a potent, highly selective, second-generation BTK inhibitor.[2][4] It is designed to overcome some of the off-target effects observed with first-generation inhibitors by offering a more focused kinase inhibition profile.[2][5] This guide provides a detailed examination of this compound's mechanism of action, its quantitative effects on BCR signaling intermediates, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

This compound functions as an irreversible inhibitor of BTK.[1][6] Its mechanism involves forming a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[1][7][8] This irreversible binding permanently inactivates the kinase.[7]

The inactivation of BTK by this compound blocks its autophosphorylation at tyrosine 223 (Tyr-223), a critical step for its activation.[2][3] By abrogating BTK activity, this compound effectively halts the transduction of downstream signals necessary for malignant B-cell function.[1] This disruption leads to the inhibition of key signaling pathways, including Phospholipase C gamma 2 (PLCγ2), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (AKT), ultimately culminating in decreased cell proliferation and the induction of apoptosis (programmed cell death).[1][5][9]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on this compound's inhibitory activities from various preclinical studies.

Table 1: In Vitro Efficacy of this compound on Cell Growth and BTK Phosphorylation

| Cell Line | Cancer Type | Parameter | IC₅₀ Value (nM) | Maximum Inhibition (%) | Reference |

|---|---|---|---|---|---|

| TMD8 | ABC-DLBCL | Growth Inhibition | 3.59 | 98.6% at 100 nM | [2][5] |

| BTK Autophosphorylation (pY223) | 23.9 | - | [2][5] | ||

| U-2932 | ABC-DLBCL | Growth Inhibition | 27.6 | 30.8% at 100 nM | [2][5] |

| BTK Autophosphorylation (pY223) | 12.0 | - | [2][5] | ||

| OCI-LY10 | ABC-DLBCL | Growth Inhibition | 9.13 | - | [6] |

| SU-DHL-6 | GCB-DLBCL | Growth Inhibition | 17.10 | - |[6] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma; GCB-DLBCL: Germinal Center B-cell like Diffuse Large B-cell Lymphoma.

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Selectivity vs. BTK (Fold) | Reference |

|---|---|---|---|

| BTK | 6.8 | 1 | [6] |

| BMX | Within 10-fold of BTK | <10 | [2][5] |

| TEC | Within 10-fold of BTK | <10 | [2][5] |

| FYN | >4760 | >700 | [2][5] |

| LYNa | >4760 | >700 | [2][5] |

| ITK | >1360 | >200 | [2][5] |

| JAK3 | >1360 | >200 | [2][5] |

| LCK | >1360 | >200 | [2][5] |

| EGFR | >24460 | >3597 |[2][5] |

This high selectivity minimizes off-target effects, potentially leading to a better safety profile compared to less selective inhibitors.[1]

Visualizing the Mechanism of Action

Diagram 1: The B-cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention

Caption: this compound irreversibly inhibits BTK, blocking downstream signaling.

Diagram 2: Logical Flow of this compound's Cellular Effects

Caption: The cascade of events from drug administration to anti-tumor activity.

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize this compound's effects on BCR signaling.

1. Cell Proliferation Assay (IC₅₀ Determination)

-

Objective: To measure the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Methodology:

-

Cell Plating: Seed B-cell lymphoma cells (e.g., TMD8, U-2932) in 96-well opaque-walled plates at a density of 1 x 10⁴ cells/well in a final volume of 50 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1000 nM) in culture medium. Add 50 µL of the diluted drug to the appropriate wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.[5][6]

-

Assay: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Signal Measurement: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated controls. Calculate the IC₅₀ value using non-linear regression analysis (four-parameter logistic model) with software like GraphPad Prism.[2]

-

2. Western Blotting for Protein Phosphorylation

-

Objective: To detect the phosphorylation status of BTK and its downstream targets (PLCγ2, ERK) following this compound treatment.

-

Principle: This technique uses specific antibodies to detect target proteins that have been separated by size via gel electrophoresis and transferred to a membrane.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., TMD8) and treat with various concentrations of this compound (e.g., 0, 10, 100, 300 nM) for a specified time (e.g., 1-4 hours).[2][3]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel (SDS-PAGE). Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-BTK (Y223), anti-p-PLCγ2 (Y759), anti-p-ERK) and their total protein counterparts.[2][3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imager like the LAS-1000 Plus system.[2]

-

Analysis: Perform densitometry analysis to quantify the ratio of phosphorylated protein to total protein.[2]

-

Diagram 3: Experimental Workflow for Western Blotting

Caption: Key steps in the Western Blotting protocol for phosphoprotein analysis.

3. Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

-

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified BTK and other kinases.

-

Principle: An in vitro assay that measures the ability of a compound to inhibit a purified kinase from phosphorylating its substrate. The ADP-Glo™ Kinase Assay, for example, quantifies the amount of ADP produced in the kinase reaction.

-

Methodology:

-

Reaction Setup: In a 384-well plate, set up reactions containing kinase buffer, purified recombinant BTK enzyme, a suitable substrate (e.g., a poly-peptide), and ATP.[10]

-

Inhibitor Addition: Add serial dilutions of this compound to the wells.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop Reaction & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[10]

-

Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.[10]

-

Signal Measurement: Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the biochemical IC₅₀.

-

Mechanisms of Resistance

Resistance to BTK inhibitors is a clinical challenge. While this compound is a second-generation inhibitor designed for high selectivity, resistance can still emerge.[11] Key mechanisms include:

-

BTK C481S Mutation: A mutation at the covalent binding site from cysteine to serine prevents irreversible binding of drugs like this compound, reducing their efficacy.[3][7][12]

-

PLCγ2 Mutations: Gain-of-function mutations in the downstream effector PLCγ2 (e.g., R665W) can allow the BCR pathway to signal independently of BTK, thus bypassing its inhibition.[3]

Understanding these resistance pathways is crucial for developing next-generation inhibitors and combination therapies to treat patients with relapsed or refractory disease.[3][11]

This compound is a highly selective and potent irreversible BTK inhibitor that effectively suppresses the BCR signaling pathway.[2][13] By covalently binding to BTK, it prevents downstream activation of critical survival pathways like PLCγ2, AKT, and ERK, leading to potent anti-tumor effects in B-cell malignancies.[5][9] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for professionals in the field, facilitating further research and development in targeted cancer therapy.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phase 2 Prospect Study of Tirabruntinib | ONO Pharma USA, Inc. [us.ono-pharma.com]

- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. Biochemical characterization of this compound and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 10. promega.com [promega.com]

- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. Efficacy and safety of this compound monotherapy in relapsed or refractory B-cell lymphomas/leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to prepare Tirabrutinib stock solutions for cell culture experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib (also known as ONO-4059 or GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies. This compound covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of its downstream signaling pathways, including NF-κB, AKT, and ERK, ultimately inducing apoptosis in malignant B-cells.[5] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

This compound Properties

A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (R)-6-amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one hydrochloride | [6] |

| Molecular Formula | C₂₅H₂₃ClN₆O₃ | [6][7] |

| Molecular Weight | 490.95 g/mol | [6] |

| CAS Number | 1439901-97-9 | [6] |

Solubility and Stock Solution Stability

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

| Solvent | Solubility | Reference |

| DMSO | ≥ 95 mg/mL (approximately 193.5 mM) | [1] |

Storage and Stability:

Proper storage of this compound stock solutions is critical to maintain their biological activity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

| Storage Condition | Duration | Reference |

| -20°C in DMSO | Up to 1 year | [1] |

| -80°C in DMSO | Up to 2 years | [1] |

| Powder (dry) | >2 years at -20°C | [6] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound hydrochloride (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 490.95 g/mol x 1000 mg/g = 4.91 mg

-

-

-

Weighing this compound:

-

Carefully weigh out 4.91 mg of this compound hydrochloride powder and place it in a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL or 50 µL) to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

-

Preparation of Working Solutions for Cell Culture

To avoid precipitation of this compound when adding it to aqueous cell culture media, a serial dilution in DMSO should be performed first, followed by dilution in the cell culture medium. The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Example: Preparing a 1 µM final concentration of this compound in a 2 mL cell culture volume:

Step 1: Intermediate Dilution in DMSO

-

From the 10 mM stock solution, prepare an intermediate dilution of 1 mM in DMSO.

-

Take 10 µL of the 10 mM stock solution and add it to 90 µL of fresh DMSO to get a total volume of 100 µL of 1 mM this compound.

-

Step 2: Final Dilution in Cell Culture Medium

-

To achieve a final concentration of 1 µM in 2 mL of cell culture medium, you will need to add 2 µL of the 1 mM intermediate stock solution.

-

Calculation: (V₁)(C₁) = (V₂)(C₂)

-

V₁ = (2000 µL * 1 µM) / 1000 µM = 2 µL

-

-

Add 2 µL of the 1 mM this compound intermediate stock to the 2 mL of cell culture medium.

-

Mix thoroughly by gentle pipetting.

Vehicle Control:

-

Add 2 µL of DMSO to 2 mL of cell culture medium to create a vehicle control with the same final DMSO concentration (0.1%).

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Inhibition of the BCR Signaling Pathway

This compound targets and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified signaling cascade and the point of inhibition by this compound.

Caption: this compound inhibits BTK in the BCR signaling pathway.

Experimental Workflow for this compound Stock and Working Solution Preparation

The following diagram outlines the logical workflow for preparing this compound solutions for cell culture experiments, from the initial powder to the final working concentration.

Caption: Workflow for preparing this compound solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KEGG PATHWAY: ko04662 [genome.jp]

- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound hydrochloride | C25H23ClN6O3 | CID 71571562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tirabrutinib-Induced Apoptosis in Lymphoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib (ONO/GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] In many B-cell malignancies, including various types of lymphoma, the BCR pathway is constitutively active, promoting cancer cell survival and proliferation. This compound covalently binds to the cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks downstream signaling cascades, including the NF-κB, AKT, and ERK pathways, ultimately inducing apoptosis in malignant B-cells.[4] These application notes provide detailed protocols for inducing and quantifying apoptosis in lymphoma cell lines using this compound, as well as methods to confirm its mechanism of action.

Data Presentation

The following tables summarize the anti-proliferative and inhibitory effects of this compound on various lymphoma cell lines as reported in the literature.

Table 1: Anti-Proliferative Activity of this compound in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | IC50 / EC50 (nM) | Reference |

| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 3.59 | [4] |

| TMD8 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 4.5 | [5] |

| U-2932 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | 27.6 | [4] |

| OCI-LY10 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | ~3000 | [5] |

| HBL1 | Activated B-Cell Like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) | ~3000 | [5] |

| Pfeiffer | Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma (GCB-DLBCL) | ~3000 | [5] |

| REC1 | Mantle Cell Lymphoma (MCL) | 33 | [5] |

Table 2: Inhibitory Activity of this compound on BTK Autophosphorylation

| Cell Line | IC50 for p-BTK (Tyr-223) Inhibition (nM) | Reference |

| TMD8 | 23.9 | [4] |

| U-2932 | 12.0 | [4] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the B-cell receptor signaling pathway, leading to the induction of apoptosis.

Caption: this compound inhibits BTK, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Protocols

Cell Culture of Lymphoma Cell Lines

This protocol provides general guidelines for the culture of commonly used lymphoma cell lines sensitive to this compound.

Materials:

-

Cell Lines: TMD8, U-2932, OCI-LY10 (or other relevant lymphoma cell lines)

-

Growth Media:

-

Phosphate Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Maintain lymphoma cell lines in suspension culture in T-75 flasks.

-

Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.

-

For subculturing, split the cells 1:3 to 1:5 twice a week to maintain a density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.

-

To passage, transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed growth medium.

-

Before any experiment, ensure cells are in the logarithmic growth phase and have a viability of >95%.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic cells using flow cytometry based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining.

Materials:

-

Lymphoma cells treated with this compound (and appropriate controls: untreated, vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed lymphoma cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.

-

Treat cells with various concentrations of this compound (e.g., ranging from 1 nM to 10 µM) or vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).

-

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases, caspase-3 and caspase-7, as a marker of apoptosis induction.

Materials:

-

Lymphoma cells treated with this compound in a white-walled 96-well plate

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Seed 10,000 cells per well in 100 µL of culture medium in a white-walled 96-well plate.

-

Treat cells with a range of this compound concentrations and controls.

-

Incubate for the desired duration (e.g., 24 hours).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for BTK Phosphorylation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of BTK at Tyr-223.

Caption: Workflow for detecting BTK phosphorylation via Western Blotting.

Materials:

-

Lymphoma cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-BTK (Tyr-223)

-

Rabbit anti-BTK

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat TMD8 or U-2932 cells with various concentrations of this compound for 1-4 hours.[4]

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-BTK) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total BTK and β-actin to ensure equal loading.

Conclusion

This compound effectively induces apoptosis in sensitive lymphoma cell lines by inhibiting the BTK signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the apoptotic effects of this compound and to confirm its mechanism of action in a laboratory setting. Accurate quantification of apoptosis and confirmation of on-target effects are crucial for the pre-clinical evaluation of this and other targeted therapies in lymphoma research.

References

- 1. promega.com [promega.com]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Tirabrutinib: Unraveling Cellular Signaling Through Phosphoproteomics and Transcriptomics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib is a potent and highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[2] this compound covalently and irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its phosphorylation and activation.[3] This inhibition disrupts downstream signaling pathways essential for B-cell proliferation, survival, and activation, ultimately leading to apoptosis of malignant B-cells.[3] This document provides detailed application notes and protocols for utilizing phosphoproteomics and transcriptomics to investigate the cellular effects of this compound, enabling a deeper understanding of its mechanism of action and therapeutic potential.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by modulating multiple BTK downstream signaling pathways.[1][2][4][5] Phosphoproteomic and transcriptomic analyses have revealed that this compound significantly downregulates the ERK and AKT pathways.[1][2][4] Furthermore, it has been shown to inhibit NF-κB signaling.[2][4][6] The B-cell receptor (BCR) signaling pathway is central to the pathophysiology of many B-cell malignancies, and this compound's targeted inhibition of BTK within this cascade is fundamental to its clinical efficacy.[2]

References

- 1. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. B-cell receptor - Wikipedia [en.wikipedia.org]

- 3. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]

- 4. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kinase-insight.com [kinase-insight.com]

- 6. biostate.ai [biostate.ai]

Application Notes and Protocols: Western Blot Analysis of BTK Phosphorylation Following Tirabrutinib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[3] Aberrant BCR signaling is a hallmark of various B-cell malignancies.[3] this compound's mechanism of action involves the prevention of BTK autophosphorylation and activation, thereby blocking downstream signaling pathways.[3][4] This application note provides a detailed protocol for analyzing the phosphorylation status of BTK in cultured cells following treatment with this compound using Western blotting.

Data Presentation

This compound has been shown to inhibit the autophosphorylation of BTK at Tyr-223 in a concentration-dependent manner in various B-cell lymphoma cell lines.[1][5] The half-maximal inhibitory concentration (IC50) values for the inhibition of BTK phosphorylation in two activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines are summarized below.

| Cell Line | This compound IC50 for p-BTK (Tyr-223) Inhibition | Reference |

| TMD8 | 23.9 nM | [1][5] |

| U-2932 | 12.0 nM | [1][5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Caption: BTK Signaling Pathway Inhibition by this compound.

Caption: Western Blot Workflow for p-BTK Analysis.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of BTK phosphorylation.

Cell Culture and this compound Treatment

-

Culture ABC-DLBCL cell lines (e.g., TMD8, U-2932) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in 6-well plates at a density that will allow for sufficient protein extraction after treatment (e.g., 1-2 x 10^6 cells/well).

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-4 hours).[5] A vehicle control (DMSO) should be included.

Preparation of Cell Lysates

Note: Perform all steps on ice to minimize protein degradation and dephosphorylation.

-

After treatment, transfer the cells to pre-chilled microcentrifuge tubes.

-

Centrifuge the cells at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully aspirate the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Lyse the cell pellet by adding an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Protein Transfer

-

Prepare protein samples for electrophoresis by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration.

-

Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

Immunoblotting

-

Following transfer, block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[6]

-

Incubate the membrane with the primary antibody specific for phosphorylated BTK (e.g., anti-p-BTK Tyr-223) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For analysis of total BTK, the same membrane can be stripped and re-probed with a primary antibody for total BTK. Alternatively, a separate gel can be run in parallel. A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using image analysis software. Normalize the p-BTK signal to the total BTK signal for each sample to determine the relative phosphorylation level.

References

- 1. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics | PLOS One [journals.plos.org]

- 2. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by ph… [ouci.dntb.gov.ua]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines [mdpi.com]

- 5. Investigation of the anti-tumor mechanism of this compound, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting solubility issues with Tirabrutinib in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tirabrutinib in aqueous buffers.

Troubleshooting Guide